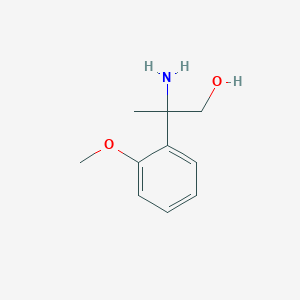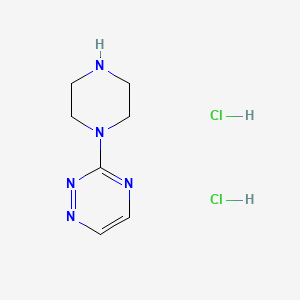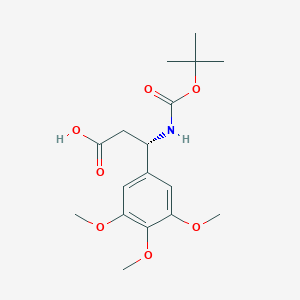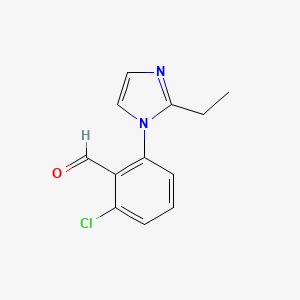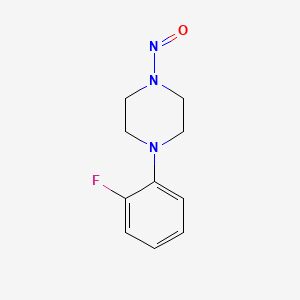
3-Pyrazinylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazinylalanine is a derivative of alanine where the pyrazine ring is attached to the alpha carbon of the alanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazinylalanine typically involves the reaction of L-serine with pyrazine in the presence of a catalyst. The enzyme pyrazolylalanine synthase catalyzes this reaction, resulting in the formation of 3-(pyrazol-1-yl)-L-alanine . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar enzymatic processes, optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazinylalanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyrazine ring or the alanine moiety.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield pyrazine derivatives with reduced nitrogen atoms.
Aplicaciones Científicas De Investigación
3-Pyrazinylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Pyrazinylalanine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pyrazine ring can interact with active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolylalanine: Similar structure but with a pyrazole ring instead of a pyrazine ring.
Phenylalanine: Contains a benzene ring instead of a pyrazine ring.
Histidine: Contains an imidazole ring, which is structurally similar to pyrazine.
Uniqueness
3-Pyrazinylalanine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the design of new drugs and materials .
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |
Clave InChI |
JNNCNURVELPUNP-LURJTMIESA-N |
SMILES isomérico |
C1=CN=C(C=N1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CN=C(C=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


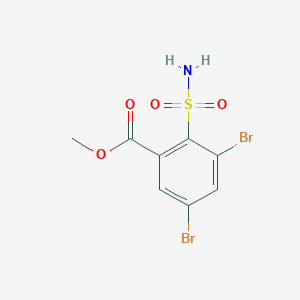
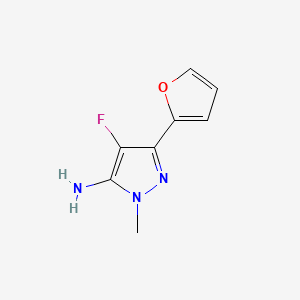

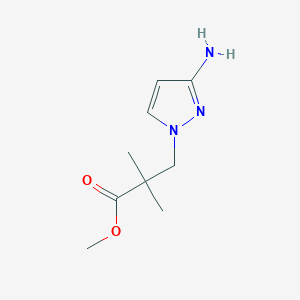
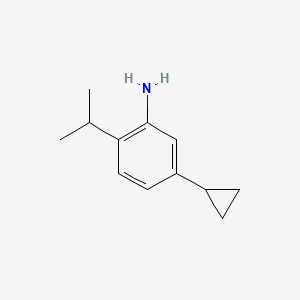

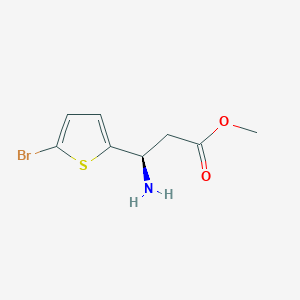
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
